molecular formula C17H23NO5 B8257210 (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

Cat. No.: B8257210
M. Wt: 321.4 g/mol
InChI Key: IAEFJTMAVCYOHN-AWEZNQCLSA-N
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Description

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is a synthetic organic compound that belongs to the class of oxazepane derivatives These compounds are characterized by a seven-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid typically involves the following steps:

    Formation of the Oxazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Attachment of the Benzoic Acid Moiety: This step may involve coupling reactions such as esterification or amidation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Deprotection: Removal of the Boc protecting group under acidic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, deprotection of the Boc group yields the free amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a building block for the synthesis of biologically active compounds.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane: Lacks the benzoic acid moiety.

    4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid: Without the (S)-stereochemistry.

    Benzoic acid derivatives: Various compounds with different substituents on the benzoic acid ring.

Uniqueness

The uniqueness of (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(7S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-7-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-8-14(22-11-10-18)12-4-6-13(7-5-12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEFJTMAVCYOHN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(OCC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](OCC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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